molecular formula C19H20N4O3S2 B12193064 N-[3-(1H-imidazol-1-yl)propyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

N-[3-(1H-imidazol-1-yl)propyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12193064
M. Wt: 416.5 g/mol
InChI Key: QYLMUBKIXRLFAF-WJDWOHSUSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a thiazolidine ring, and a methoxybenzylidene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring is synthesized through cyclization reactions.

    Thiazolidine Ring Formation: The thiazolidine ring is formed by reacting a thioamide with an appropriate aldehyde or ketone under acidic or basic conditions.

    Methoxybenzylidene Introduction: The methoxybenzylidene group is introduced via a condensation reaction with a methoxybenzaldehyde derivative.

    Final Coupling: The final step involves coupling the imidazole and thiazolidine intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Thiosulfate Compounds

Uniqueness

N-[3-(1H-imidazol-1-yl)propyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H20N4O3S2

Molecular Weight

416.5 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C19H20N4O3S2/c1-26-15-6-3-2-5-14(15)11-16-18(25)23(19(27)28-16)12-17(24)21-7-4-9-22-10-8-20-13-22/h2-3,5-6,8,10-11,13H,4,7,9,12H2,1H3,(H,21,24)/b16-11-

InChI Key

QYLMUBKIXRLFAF-WJDWOHSUSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC(=O)NCCCN3C=CN=C3

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)NCCCN3C=CN=C3

Origin of Product

United States

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